A Comprehensive Technical Guide to the Physicochemical Characteristics of Sucrose Monolaurate
A Comprehensive Technical Guide to the Physicochemical Characteristics of Sucrose Monolaurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose monolaurate (SML), a monoester of sucrose and lauric acid, is a non-ionic surfactant with a wide range of applications in the pharmaceutical, cosmetic, and food industries.[1][2] Its biocompatibility, biodegradability, and unique physicochemical properties make it an excipient of interest for drug delivery systems, particularly for enhancing the solubility and permeability of poorly water-soluble drugs.[2][3][4] This technical guide provides an in-depth overview of the core physicochemical characteristics of sucrose monolaurate, including detailed experimental protocols and data presented for easy comparison.
Core Physicochemical Properties
Sucrose monolaurate's amphiphilic nature, stemming from its hydrophilic sucrose head and lipophilic laurate tail, governs its functionality as a surfactant.[5] Key properties are summarized below.
| Property | Value | References |
| Molecular Formula | C24H44O12 | [1][6] |
| Molar Mass | 524.6 g/mol | [6][7] |
| Appearance | White to off-white powder or milky waxy solid | [1][8] |
| Solubility | Soluble in water and ethanol; sparingly soluble in organic solvents. | [1][6][9] |
| Storage | 2-8°C, sensitive to moisture. | [1][6] |
Hydrophilic-Lipophilic Balance (HLB)
The HLB value indicates the balance between the hydrophilic and lipophilic portions of a surfactant and is crucial for determining its application. High HLB values (8-18) are characteristic of oil-in-water emulsifiers.[5][10] Sucrose monolaurate is considered a high HLB surfactant.
| HLB Value (Typical Range) | Emulsifying Application | References |
| 11 - 16 | Oil-in-water (O/W) emulsifier | [5][11] |
| ~12 (Experimental) | Comparable to surfactants with HLB around 11-12 | [5][12] |
| 18 (for monoesters of lauric acid) | Efficient emulsifiers | [13] |
Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant molecules self-assemble into micelles in a solution.[14] This property is fundamental to the solubilization of hydrophobic substances.
| CMC Value | Conditions | References |
| 0.3 mM | Not specified | |
| 3.5 x 10⁻⁴ M | at 25°C | [15] |
| 0.45 mM | Not specified | [16] |
| 0.34 mM | Not specified | [16] |
| 0.21 - 0.022 mM | For saturated homologue series (C12-18) | [16] |
Stability Profile
The stability of sucrose monolaurate is influenced by pH and temperature, which can affect its shelf-life and performance in formulations.
pH Stability
Sucrose monolaurate exhibits maximum stability in a slightly acidic to neutral pH range.[5][13] Under acidic conditions, the glycosidic bond is preferentially hydrolyzed, while the ester bond is more susceptible to hydrolysis under basic conditions.[17][18]
| pH Range | Stability Characteristics | References |
| 4 - 5 | Maximum stability; approximately 6.7% hydrolysis after 20 hours at 100°C. | [13] |
| 5 - 7 | Excellent long-term stability at room temperature. | [17][18] |
| < 4 (Acidic) | Preferential hydrolysis of the glycosidic bond. | [17][18] |
| > 8 (Basic) | Selective hydrolysis of the ester bond. | [17][18] |
Below the CMC, hydrolysis follows first-order kinetics.[19] Above the CMC, the formation of mixed micelles with the hydrolysis product (laurate) can protect the ester from further degradation.[19]
Thermal Stability
The melting point of sucrose esters generally falls between 40°C and 60°C.[5] They can be heated to higher temperatures without significant loss of functionality.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of sucrose monolaurate.
Determination of Critical Micelle Concentration (CMC)
1. Surface Tensiometry:
-
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
-
Methodology:
-
Prepare a series of aqueous solutions of sucrose monolaurate with varying concentrations.
-
Measure the surface tension of each solution using a Du Noüy ring tensiometer.[20]
-
Plot surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the inflection point of the curve.[21]
-
2. Fluorescence Spectroscopy (Pyrene Probe Method):
-
Principle: The fluorescent probe pyrene exhibits changes in its emission spectrum in response to the polarity of its microenvironment. In an aqueous solution, the ratio of the intensity of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum is sensitive to the formation of micelles.
-
Methodology:
-
Prepare a stock solution of pyrene in a suitable organic solvent.
-
Prepare a series of sucrose monolaurate solutions of varying concentrations in water.
-
Add a small aliquot of the pyrene stock solution to each surfactant solution to achieve a final pyrene concentration in the micromolar range.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence emission spectrum of each sample using a fluorescence spectrophotometer with an excitation wavelength of around 335 nm.
-
Determine the intensities of the first (I1 at ~373 nm) and third (I3 at ~384 nm) vibronic peaks.
-
Plot the I1/I3 ratio as a function of the logarithm of the sucrose monolaurate concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve.[20][21]
-
Synthesis and Purification of Sucrose Monolaurate
1. Enzymatic Synthesis (Transesterification):
-
Principle: Lipase-catalyzed transesterification of sucrose with a fatty acid ester (e.g., vinyl laurate or methyl laurate) in a non-aqueous solvent. This method offers high regioselectivity and milder reaction conditions compared to chemical synthesis.[21][22]
-
Methodology:
-
Dissolve sucrose and the acyl donor (e.g., vinyl laurate) in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or tert-butanol.[21][23] A molar ratio of sucrose to vinyl laurate of 1:3 has been found to be optimal.[21]
-
Add an immobilized lipase (e.g., Novozym 435) to the mixture.[21]
-
Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C) with agitation for a specified period (e.g., 24-65 hours).[21]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6][24]
-
After the reaction, remove the enzyme by filtration.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting sucrose monolaurate using column chromatography on silica gel.[21]
-
2. Chemical Synthesis (Two-Stage Process):
-
Principle: A two-stage process involving the initial esterification of lauric acid to methyl laurate, followed by the transesterification of methyl laurate with sucrose.[25]
-
Methodology:
-
Stage 1: Esterification of Lauric Acid
-
Stage 2: Transesterification with Sucrose
-
React the produced methyl laurate with sucrose in the presence of a basic catalyst (e.g., potassium carbonate).[21]
-
The reaction is typically carried out at elevated temperatures (e.g., 90-95°C) under reduced pressure to remove the methanol byproduct and drive the reaction forward.[21]
-
The resulting sucrose monolaurate is then purified.[6]
-
-
Visualizations
Micelle Formation Workflow
References
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- 4. Applicability of sucrose laurate as surfactant in solid dispersions prepared by melt technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sucrose esters - Wikipedia [en.wikipedia.org]
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- 7. Sucrose, 6-laurate | C24H44O12 | CID 9898326 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Sucrose Esters (for Food) [sisterna.com]
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- 12. The HLB of sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
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- 15. researchgate.net [researchgate.net]
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- 17. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. repositorio.uchile.cl [repositorio.uchile.cl]
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- 22. e3s-conferences.org [e3s-conferences.org]
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- 24. The stability of sucrose monolaurate: rate of formation of lauric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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